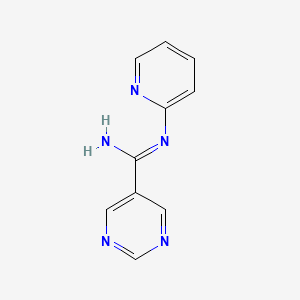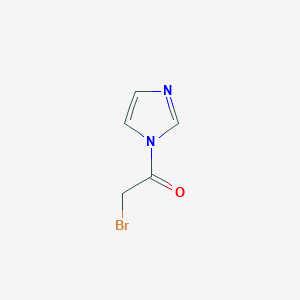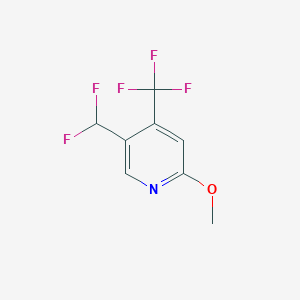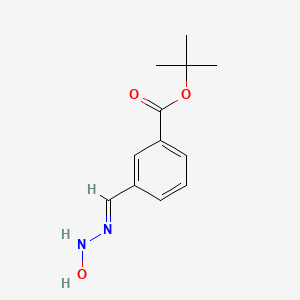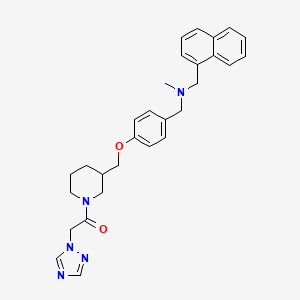
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex organic compound that features a combination of naphthalene, piperidine, and triazole moieties
Preparation Methods
The synthesis of 1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves multiple steps:
Synthesis of the Naphthalene Derivative: The initial step involves the preparation of the methyl(naphthalen-1-ylmethyl)amine. This can be achieved through the reaction of naphthalene with methylamine under specific conditions.
Formation of the Phenoxy Intermediate: The next step involves the reaction of the naphthalene derivative with a phenoxy compound to form the intermediate 4-((methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy.
Piperidine Ring Formation: The intermediate is then reacted with piperidine to form the piperidin-1-yl derivative.
Introduction of the Triazole Group: Finally, the triazole group is introduced through a reaction with 1H-1,2,4-triazole under suitable conditions to yield the final product.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the triazole and phenoxy groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and piperidine groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic compounds and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes in the body, including neurotransmitter receptors and kinases.
Pathways Involved: It modulates various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(3-((4-((Methyl(naphthalen-1-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds:
1-(Naphthalen-1-ylmethyl)piperidin-3-ylmethanamine: This compound shares the naphthalene and piperidine moieties but lacks the triazole group.
Methyl(naphthalen-1-ylmethyl)amine: This compound contains the naphthalene and methylamine groups but lacks the piperidine and triazole moieties.
The uniqueness of this compound lies in its combination of these diverse functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C29H33N5O2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-[3-[[4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]phenoxy]methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C29H33N5O2/c1-32(18-26-9-4-8-25-7-2-3-10-28(25)26)16-23-11-13-27(14-12-23)36-20-24-6-5-15-33(17-24)29(35)19-34-22-30-21-31-34/h2-4,7-14,21-22,24H,5-6,15-20H2,1H3 |
InChI Key |
YIDYZQVZCRJIOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCC2CCCN(C2)C(=O)CN3C=NC=N3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
